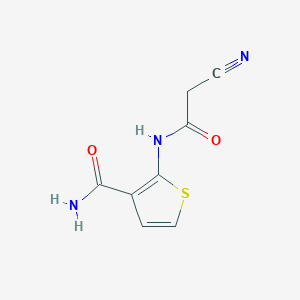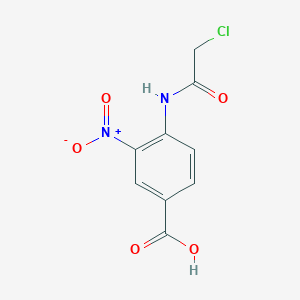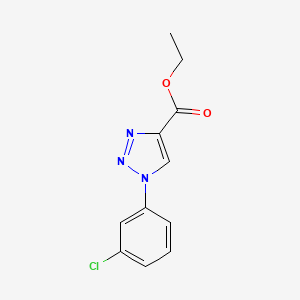![molecular formula C11H16ClN3O3 B3373126 3-chloro-N-{2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}propanamide CAS No. 950124-73-9](/img/structure/B3373126.png)
3-chloro-N-{2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}propanamide
Vue d'ensemble
Description
“3-chloro-N-{2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}propanamide” is a chemical compound used for proteomics research . The molecular formula is C11H16ClN3O3 and the molecular weight is 273.72 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C11H16ClN3O3 . For a more detailed analysis, techniques such as NMR, HPLC, LC-MS, and UPLC are typically used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular formula, C11H16ClN3O3, and its molecular weight, 273.72 . More detailed properties would typically be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Applications De Recherche Scientifique
Supramolecular Arrangements and Crystallography
Supramolecular Arrangements Based on Cyclohexane-5-spirohydantoin Derivatives
The study by Graus et al. (2010) discusses the synthesis of various spirohydantoin derivatives, including their molecular and crystal structures. The research highlights how the substituents on the cyclohexane ring influence supramolecular arrangements, underlining the significance of these compounds in crystal engineering and material science Graus et al., 2010.
Synthetic Methodologies and Chemical Properties
On the Addition of Lithiated 2-Alkyl- and 2-(Chloroalkyl)-4,5-dihydro-1,3-oxazoles to Nitrones
This paper by Capriati et al. (2002) explores the reactivity of lithiated oxazoles with nitrones, leading to various spirocyclic compounds. The research provides insights into the mechanisms underlying these reactions, contributing to the synthetic toolbox for constructing complex molecular architectures Capriati et al., 2002.
Potential Medical and Pharmacological Applications
2,8-Diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine Potent CCR4 Antagonists
Shukla et al. (2016) synthesized a number of potent CCR4 antagonists with a diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine scaffold. These compounds demonstrated high affinity and activity in various assays, indicating their potential in treating conditions mediated by the CCR4 receptor, such as asthma and COPD Shukla et al., 2016.
Synthesis, Crystal Structure, and Herbicidal Activity
Liu et al. (2007) reported the synthesis and herbicidal activity of a thiadiazolo[2,3-a]pyrimidin derivative, demonstrating the potential of spiro compounds in agricultural applications. Although not directly related to the chemical name provided, this research illustrates the broader applicability of similar structures in developing new herbicides Liu et al., 2007.
Propriétés
IUPAC Name |
3-chloro-N-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O3/c12-7-4-8(16)14-15-9(17)11(13-10(15)18)5-2-1-3-6-11/h1-7H2,(H,13,18)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXPZRLWSZGMDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)NC(=O)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-1-[6-(pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-1-yl]ethan-1-one](/img/structure/B3373043.png)




![5-{[5-Chloro-2-(methoxycarbonyl)phenyl]sulfamoyl}-2-fluorobenzoic acid](/img/structure/B3373076.png)

![2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]acetamide](/img/structure/B3373087.png)
![2-[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]acetonitrile](/img/structure/B3373089.png)

![4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2,5,6-trimethyl-2,3-dihydropyridazin-3-one](/img/structure/B3373100.png)

![3-chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]propanamide](/img/structure/B3373125.png)
